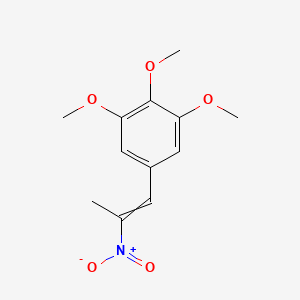
4-(二乙基氨基)-2-乙氧基苯甲醛
描述
4-(Diethylamino)-2-ethoxybenzaldehyde is a chemical compound that is related to various other compounds studied for their unique chemical properties and reactions. Although the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior that 4-(Diethylamino)-2-ethoxybenzaldehyde might exhibit.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with other reagents. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde has been described . Similarly, the synthesis of a compound with a diethylamino group and a hydroxybenzaldehyde group was achieved by reacting 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide . These methods could potentially be adapted for the synthesis of 4-(Diethylamino)-2-ethoxybenzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Diethylamino)-2-ethoxybenzaldehyde has been determined using various spectroscopic techniques. For example, the structure of a selenacyclooctane derivative was determined by X-ray diffraction analysis . Another compound, N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, had its dihedral angle between the two benzene rings measured, and the presence of an intramolecular hydrogen bond was noted . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential for intramolecular interactions.
Chemical Reactions Analysis
The reactivity of compounds containing diethylamino and benzaldehyde groups has been explored. For instance, the selenacyclooctane derivative was found to react with various reagents to form different products under mild conditions . The study of these reactions provides valuable information on how the diethylamino group and the benzaldehyde moiety in 4-(Diethylamino)-2-ethoxybenzaldehyde might behave under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-(Diethylamino)-2-ethoxybenzaldehyde have been characterized using elemental analyses and various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and UV . Additionally, the effects of solvents and molecular structure on the acidity of similar compounds were investigated through potentiometric titrations in non-aqueous solvents . The photophysical properties of a related compound, 4-(diethylamino)-2-hydroxybenzaldehyde, were studied in different solvents, which provided insights into the intramolecular charge transfer and proton transfer processes . These studies are indicative of the types of properties that might be expected for 4-(Diethylamino)-2-ethoxybenzaldehyde, such as solubility, acidity, and photophysical behavior.
科学研究应用
1. 合成肼酮化合物
4-(二乙基氨基)-2-乙氧基苯甲醛用于合成肼酮化合物。例如,它参与了N′-(4-二乙基氨基-2-羟基苯甲亚甲基)-4-(二甲基氨基)苯甲酰肼甲醇单溶剂的制备,显示出与氢键形成链的显著晶体结构特性 (Su, Gu, & Lin, 2011)。
2. 光致发光材料的开发
这种化合物在开发光致发光材料中发挥着关键作用。研究表明,它参与了与给体-π-受体席夫碱配体形成铂(II)配合物的制备,产生有机发光二极管中有用的磷光性能 (Zhang et al., 2016)。
3. 电荷转移研究
在光物理学中,4-(二乙基氨基)-2-乙氧基苯甲醛被研究其电荷转移性质。对其在各种溶剂中的光物理行为进行的调查揭示了分子内电荷转移和激发态分子内质子转移过程之间的竞争 (Jana, Dalapati, & Guchhait, 2013)。
4. 合成比色化学传感器
这种化合物在合成比色化学传感器方面也起着关键作用。例如,它已被用于制备一种通过荧光增强检测In3+和Zn2+离子的传感器,表明其在环境监测中的潜力 (Xu et al., 2020)。
5. 具有抗菌性能的席夫碱配合物的制备
研究包括使用4-(二乙基氨基)-2-乙氧基苯甲醛制备表现出抗菌活性的席夫碱配合物。这突显了其在开发新药物化合物中的潜力 (Dikio, Okoli, & Mtunzi, 2017)。
安全和危害
未来方向
The future directions for “4-(Diethylamino)-2-ethoxybenzaldehyde” and related compounds could involve further exploration of their potential applications. For instance, one study expanded the 4-(diethylamino)benzaldehyde scaffold to explore its impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer .
作用机制
Target of Action
The compound 4-(Diethylamino)-2-ethoxybenzaldehyde is a potent inhibitor of cytosolic (class 1) aldehyde dehydrogenase (ALDH) . ALDH is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids, a key step in the metabolism of alcohol and other substances.
Mode of Action
It is known to interact with its target, aldh, inhibiting its activity . This interaction likely involves the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reactions.
Biochemical Pathways
The inhibition of ALDH by 4-(Diethylamino)-2-ethoxybenzaldehyde affects several biochemical pathways. Primarily, it disrupts the normal metabolism of aldehydes, leading to an accumulation of these substances in the cell . This can have downstream effects on other pathways, potentially leading to cellular stress and toxicity.
Result of Action
The primary result of the action of 4-(Diethylamino)-2-ethoxybenzaldehyde is the inhibition of ALDH activity. This can lead to an accumulation of aldehydes in the cell, which can cause cellular stress and potential toxicity . In certain contexts, such as in cancer cells with high ALDH activity, this could potentially have therapeutic effects.
属性
IUPAC Name |
4-(diethylamino)-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSLOHMBERQXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359321 | |
| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-2-ethoxybenzaldehyde | |
CAS RN |
61657-61-2 | |
| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)




